molecular formula C9H10N2O2 B2404245 N-(2-Methoxypyridin-4-yl)prop-2-enamide CAS No. 1878853-12-3

N-(2-Methoxypyridin-4-yl)prop-2-enamide

Cat. No.: B2404245
CAS No.: 1878853-12-3
M. Wt: 178.191
InChI Key: MLCDEYIPRHGRNX-UHFFFAOYSA-N
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Description

N-(2-Methoxypyridin-4-yl)prop-2-enamide is a pyridine-derived acrylamide compound characterized by a 2-methoxy-substituted pyridinyl group linked to a prop-2-enamide moiety. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis and medicinal chemistry. Its reactivity is influenced by the electron-donating methoxy group on the pyridine ring and the electrophilic α,β-unsaturated carbonyl system of the acrylamide .

Properties

IUPAC Name

N-(2-methoxypyridin-4-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-3-8(12)11-7-4-5-10-9(6-7)13-2/h3-6H,1H2,2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLCDEYIPRHGRNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

N-(2-Methoxypyridin-4-yl)prop-2-enamide has found applications in several scientific fields:

  • Chemistry: It serves as a building block in organic synthesis, facilitating the creation of more complex molecules.

  • Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.

  • Medicine: It has potential therapeutic applications, including as a precursor for drug development.

  • Industry: Its unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2-Methoxypyridin-4-yl)prop-2-enamide exerts its effects involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: The compound may bind to enzymes or receptors, influencing their activity.

  • Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

N-(2-Methoxypyridin-4-yl)pivalamide
  • Structure : Replaces the prop-2-enamide group with a pivalamide (2,2-dimethylpropanamide) moiety.
  • Key Differences :
    • The bulky tert-butyl group in pivalamide reduces electrophilicity compared to the α,β-unsaturated acrylamide, limiting its utility in conjugate addition reactions.
    • Enhanced steric hindrance may improve stability against hydrolysis but reduce solubility in polar solvents .
N-[(Morpholin-4-yl)methyl]prop-2-enamide (1a)
  • Structure : Features a morpholine-substituted methyl group instead of the 2-methoxypyridinyl group.
  • Key Differences :
    • The morpholine ring introduces strong hydrogen-bonding capacity, enhancing solubility in aqueous media.
    • Used as a building block for smart polymers due to its ability to participate in pH-responsive systems .

Functional Group Modifications in the Amide Moiety

2,2-Dimethyl-N-(4-pyridinyl)propanamide
  • Structure : Contains a dimethylpropionamide group attached to an unsubstituted pyridine ring.
  • Key Differences :
    • The absence of the methoxy group reduces electronic modulation on the pyridine ring, altering reactivity in metal-catalyzed coupling reactions.
    • Higher melting point (170°C) compared to acrylamide derivatives, suggesting greater crystalline stability .
(R)-N-((2-Methoxypyridin-4-yl)methyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide
  • Structure : Incorporates a piperidine-carboxamide group and a naphthalene moiety.
  • Key Differences :
    • Extended hydrophobic regions (naphthalene, piperidine) enhance binding to lipophilic targets, as seen in its projected activity against SARS-CoV-2 .
    • Demonstrates the importance of hybrid structures in medicinal chemistry for optimizing target specificity .

Pharmacologically Active Analogs

Osimertinib Mesylate
  • Structure : A complex derivative containing a prop-2-enamide group, methoxy-substituted phenyl ring, and indole-pyrimidine pharmacophore.
  • Key Differences: The additional dimethylaminoethyl and indole-pyrimidine groups enable kinase inhibition (EGFR-T790M), highlighting the acrylamide’s role as a Michael acceptor in covalent drug design . Illustrates how structural complexity in acrylamide derivatives can enhance therapeutic potency and selectivity .

Data Table: Structural and Functional Comparison

Compound Name Key Substituents Molecular Formula Key Applications Reference
N-(2-Methoxypyridin-4-yl)prop-2-enamide 2-Methoxypyridin-4-yl, acrylamide C9H10N2O2 Polymer synthesis, drug intermediates
N-(2-Methoxypyridin-4-yl)pivalamide 2-Methoxypyridin-4-yl, pivalamide C12H16N2O2 Stability studies
N-[(Morpholin-4-yl)methyl]prop-2-enamide Morpholinylmethyl, acrylamide C8H14N2O2 pH-responsive polymers
Osimertinib Mesylate Acrylamide, indole-pyrimidine C28H33N7O2·CH4O3S EGFR inhibitor (anticancer)

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